molecular formula C63H69IrN3+3 B12640496 Hex-Ir(piq)3 CAS No. 1268460-37-2

Hex-Ir(piq)3

Cat. No.: B12640496
CAS No.: 1268460-37-2
M. Wt: 1060.5 g/mol
InChI Key: LDQKTTFIGYWRIM-UHFFFAOYSA-N
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Description

Significance of Iridium(III) Cyclometalated Complexes in Contemporary Research

Cyclometalated iridium(III) complexes have become a cornerstone in advanced materials science research, largely due to their unique photophysical properties. nih.govmdpi.com These properties include high emission quantum yields, large Stokes shifts, and microsecond-order emission lifetimes. nih.gov A key characteristic of these complexes is their ability to harness both singlet and triplet excitons, a process known as triplet harvesting, which significantly enhances the efficiency of electroluminescent devices. ias.ac.inrsc.org This makes them particularly valuable as phosphorescent emitters in organic light-emitting diodes (OLEDs). nih.govrsc.org

The versatility of iridium(III) complexes allows for the tuning of their emission color across the visible spectrum by modifying the structure of the ligands. ias.ac.in Beyond OLEDs, these complexes are investigated for a wide range of applications, including photocatalysis, bioimaging, and as anticancer agents. nih.govrsc.org Their success stems from the strong spin-orbit coupling induced by the heavy iridium atom, which facilitates efficient intersystem crossing from the singlet to the triplet excited state, leading to highly efficient phosphorescence. acs.org

Overview of Tris(cyclometalated) Iridium(III) Architectures

Tris(cyclometalated) iridium(III) complexes are a specific class of iridium compounds where three bidentate carbon-nitrogen (C^N) ligands coordinate to a central iridium atom. nih.govresearchgate.net These complexes typically form an octahedral geometry and can exist as two possible geometric isomers: facial (fac) and meridional (mer). acs.org The fac isomer, where the three nitrogen atoms are positioned on one face of the octahedron and the three carbon atoms on the opposite face, is often the thermodynamically more stable and more commonly studied form. nih.gov

The electronic properties and, consequently, the emission characteristics of these complexes are highly dependent on the nature of the cyclometalating ligands. ias.ac.inacs.org The prototype for this class is fac-tris(2-phenylpyridine)iridium(III) (fac-[Ir(ppy)3]), a highly efficient green emitter. rsc.orgnih.gov The structure of these complexes, with the iridium core shielded by the organic ligands, contributes to their notable chemical and thermal stability. rsc.org However, homoleptic tris(cyclometalated) iridium(III) complexes are generally charge-neutral and hydrophobic, which can limit their solubility in polar solvents and lead to aggregation, a phenomenon that can quench luminescence. nih.govresearchgate.net

Specific Research Focus on Tris[2-(4-n-hexylphenyl)quinoline)]iridium(III) (Hex-Ir(piq)3) and its Unsubstituted Analogue, Tris[1-phenylisoquinolinato-C2,N]iridium(III) (Ir(piq)3)

Within the vast family of iridium complexes, significant research has focused on those derived from 1-phenylisoquinoline (B189431) (piq) due to their superior performance in electroluminescence, particularly in the red region of the spectrum. ias.ac.inossila.com The parent compound, Tris[1-phenylisoquinolinato-C2,N]iridium(III) (Ir(piq)3), is a well-studied deep-red phosphorescent dopant for OLEDs. ossila.com Its quinoline-based ligands possess high electron affinities, which helps to lower the energy of the lowest unoccupied molecular orbital (LUMO) and reduce the energy gap, resulting in red emission. ossila.com

To address some of the practical challenges associated with Ir(piq)3, such as limited solubility in common organic solvents which hinders solution-based processing, derivatives like Tris[2-(4-n-hexylphenyl)quinoline)]iridium(III) (this compound) have been synthesized. ossila.compsu.edu The primary modification in this compound is the introduction of a long n-hexyl alkyl chain onto the phenyl ring of each ligand. ossila.compsu.edu This structural alteration is designed to enhance the molecule's solubility, making it more suitable for cost-effective fabrication techniques like spin-coating or inkjet printing for large-area devices. ossila.comnoctiluca.eu Research on this compound often involves a direct comparison with its unsubstituted analogue, Ir(piq)3, to evaluate how the addition of the hexyl groups impacts key properties such as solubility, film morphology, and ultimately, the performance of optoelectronic devices. psu.edu For instance, studies have shown that the introduction of the hexyl chains in this compound leads to high solubility, enabling its uniform dispersion in polymer hosts for the creation of highly efficient, solution-processed red OLEDs. psu.edu

Comparative Properties of Ir(piq)3 and this compound

PropertyTris[1-phenylisoquinolinato-C2,N]iridium(III) (Ir(piq)3)Tris[2-(4-n-hexylphenyl)quinoline)]iridium(III) (this compound)
CAS Number 435293-93-9 ossila.com1268460-37-2 ossila.com
Chemical Formula C45H30IrN3 ossila.comC63H66IrN3 americanelements.com
Molecular Weight 804.96 g/mol ossila.com1057.43 g/mol
Appearance Dark-red powder ossila.comRed powder
Emission Color Deep Red ossila.comOrange to Red ossila.comnoctiluca.eu
Emission Max (λem) 615 nm in THF ossila.com628 nm in THF alibaba.com
HOMO Level 5.1 eV ossila.comNot specified
LUMO Level 3.1 eV ossila.comNot specified
Solubility Limited in common organic solvents psu.eduHighly soluble in common organic solvents ossila.comnoctiluca.eu
Primary Application Phosphorescent dopant for vacuum-processed OLEDs ossila.comPhosphorescent dopant for solution-processed OLEDs ossila.compsu.edu

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

CAS No.

1268460-37-2

Molecular Formula

C63H69IrN3+3

Molecular Weight

1060.5 g/mol

IUPAC Name

1-(4-hexylphenyl)isoquinoline;iridium(3+)

InChI

InChI=1S/3C21H23N.Ir/c3*1-2-3-4-5-8-17-11-13-19(14-12-17)21-20-10-7-6-9-18(20)15-16-22-21;/h3*6-7,9-16H,2-5,8H2,1H3;/q;;;+3

InChI Key

LDQKTTFIGYWRIM-UHFFFAOYSA-N

Canonical SMILES

CCCCCCC1=CC=C(C=C1)C2=NC=CC3=CC=CC=C32.CCCCCCC1=CC=C(C=C1)C2=NC=CC3=CC=CC=C32.CCCCCCC1=CC=C(C=C1)C2=NC=CC3=CC=CC=C32.[Ir+3]

Origin of Product

United States

Synthetic Methodologies and Structural Control of Iridium Iii Cyclometalated Complexes

Established Synthetic Pathways for Iridium(III) Cyclometalated Precursors

The creation of complex iridium(III) structures often begins with the synthesis of simpler, reactive precursors. These intermediate compounds provide a versatile platform for the subsequent introduction of various ligands, allowing for a modular approach to complex design.

A cornerstone in the synthesis of cyclometalated iridium(III) complexes is the formation of μ-chloro-bridged dimers. nih.gov The most direct route involves the cyclometalation of iridium(III) chloride hydrate (B1144303) (IrCl₃·xH₂O) with a suitable cyclometalating ligand (C^N), such as 2-phenylpyridine (B120327), at elevated temperatures. nih.gov This reaction yields a stable dimeric complex, [Ir(C^N)₂Cl]₂, where two iridium centers are bridged by two chloride ions. nih.govresearchgate.net This procedure, often referred to as the Nonoyama method, is widely employed for various ligands. rsc.org

The reaction proceeds in two main steps: initial coordination of the ligand's nitrogen atom to the iridium center, followed by the removal of a proton from a carbon atom to form a stable five-membered iridacycle. nih.gov To enhance reaction efficiency and speed, microwave irradiation has been successfully utilized as an unconventional heat source for the preparation of these chloro-bridged dimers. acs.org This technique has proven effective for a range of ligands, including those functionalized with electron-donating or electron-withdrawing groups. acs.org These dimeric precursors are crucial as they can be readily cleaved by coordinating solvents or ancillary ligands to form mononuclear iridium(III) complexes. rsc.orgacs.org

Precursor Type General Formula Synthetic Method Key Features
μ-Chloro-Bridged Dimer[Ir(C^N)₂Cl]₂Reaction of IrCl₃·xH₂O with 2 equivalents of a C^N ligand.Stable, versatile precursor for mononuclear complexes. nih.govrsc.org
Mononuclear Complex[Ir(C^N)₂L₂]Cleavage of the dimer with coordinating ligands (L).Allows for the introduction of ancillary ligands to tune properties. rsc.orgacs.org

This table provides an interactive summary of common iridium(III) cyclometalated precursors.

While the dimeric precursor route is well-established, one-pot synthetic strategies have emerged as a more efficient alternative for directly obtaining final iridium(III) complexes. These methods combine the ligand synthesis and the iridium cyclometalation into a single procedure, saving time and resources. mit.edumit.edu For instance, a three-component one-pot strategy accelerated by microwave irradiation has been developed for the synthesis of cationic iridium(III) complexes of the type [Ir(C^N)₂(N^N)]⁺A⁻. rsc.org

Another innovative one-pot approach utilizes "click" chemistry. mit.edumit.edu In this method, Cu(I)-triazolide intermediates, formed in situ during a click reaction, act as transmetalating agents to facilitate the cyclometalation of iridium(III). mit.edumit.edu A "random cyclometalation" strategy has also been proposed, which allows for the one-pot synthesis of separable isomeric iridium(III) complexes, providing a pathway for effective manipulation of their excited-state properties. acs.orgnih.gov These one-pot methodologies are particularly valuable for creating libraries of complexes with diverse functionalities. mit.edumit.edu

Targeted Synthesis of Phenylisoquinoline-Based Iridium(III) Complexes

Phenylisoquinoline (piq) based ligands are of significant interest due to the extended π-conjugation of the isoquinoline (B145761) ring, which lowers the energy of the lowest unoccupied molecular orbital (LUMO) and reduces the energy gap of the resulting complex. chemdad.com This makes them excellent candidates for creating red-emitting phosphorescent materials. chemdad.com

The homoleptic complex Tris[1-phenylisoquinolinato-C2,N]iridium(III), commonly known as Ir(piq)3, is a benchmark deep-red phosphorescent dopant. chemdad.com A typical synthesis involves the reaction of an iridium source with the 1-phenylisoquinoline (B189431) ligand. One documented procedure involves heating tri(acetylacetonato)iridium(III) with an excess of 1-phenylisoquinoline in anhydrous glycerol (B35011) at high temperatures (e.g., 220 °C) for an extended period. rsc.org This direct cyclometalation yields the tris-cyclometalated complex where three 1-phenylisoquinoline ligands coordinate to a single iridium center. rsc.orgamericanelements.com The resulting Ir(piq)3 is known for its high electron affinity and its ability to suppress triplet-triplet annihilation, leading to efficient phosphorescence. chemdad.com

To improve the processability and solubility of iridium complexes for applications like solution-processed OLEDs, long alkyl chains are often attached to the ligands. psu.edu Hex-Ir(piq)3 is a derivative of Ir(piq)3 where a hexyl group is introduced onto the phenyl ring of each ligand. psu.eduamericanelements.com

The synthesis of this compound follows the same fundamental principles as the synthesis of the parent Ir(piq)3, but utilizes a functionalized ligand, namely 1-(4-hexylphenyl)isoquinoline (B11748117). The general strategy involves the reaction of an iridium precursor, such as iridium(III) chloride, with three equivalents of the 1-(4-hexylphenyl)isoquinoline ligand. The reaction is typically carried out in a high-boiling point solvent, such as glycerol, under an inert atmosphere to drive the cyclometalation to completion. The introduction of the hexyl chains significantly enhances the solubility of the final complex in common organic solvents like chlorobenzene (B131634), which is a critical advantage for fabricating solution-processed devices. psu.edursc.org The molecular structure and purity of the resulting this compound can be confirmed using techniques like Nuclear Magnetic Resonance (NMR) spectroscopy. psu.edu

Ligand Modification Strategies for Tunable Properties

The photophysical and electrochemical properties of iridium(III) complexes can be precisely engineered through strategic modification of the ligands. mdpi.com A typical organometallic iridium(III) complex features cyclometalating (C^N) ligands and, in heteroleptic structures, an ancillary ligand. mdpi.com

The cyclometalating ligands primarily determine the emission wavelength. mdpi.comrsc.org Extending the π-conjugation of these ligands or introducing specific substituents can systematically shift the emission color from blue to red. mdpi.comacs.org For example, moving from 2-phenylpyridine to 2-phenylquinoline (B181262) ligands results in a red-shift of the emission. rsc.org

Impact of Cyclometalating Ligand Functionalization on Synthesis (e.g., Phenol- or Hexyl-Substitution)

Functionalization of the primary cyclometalating (C^N) ligands is a powerful strategy to systematically modify the properties of iridium(III) complexes. A salient example of this approach is the synthesis of Tris[2-(4-n-hexylphenyl)quinoline)]iridium(III), commonly known as this compound. americanelements.com In this complex, a hexyl alkyl chain is attached to the phenyl ring of the 1-phenylisoquinoline (piq) ligand.

The primary and most significant impact of this hexyl-substitution is the dramatic enhancement of the complex's solubility in common organic solvents. psu.edu The parent complex, fac-Tris(1-phenylisoquinolinato)iridium(III) or Ir(piq)3, exhibits poor solubility, which complicates its purification and processing, particularly for solution-based device fabrication methods. The introduction of the flexible hexyl chains disrupts intermolecular packing, leading to improved solubility in solvents like chlorobenzene. psu.edursc.org This modification is crucial for enabling the use of these highly efficient red-emitting materials in solution-processed, or printed, OLEDs (PLEDs). psu.edu The synthesis of the functionalized ligand precedes the complexation reaction with an iridium salt, such as iridium(III) chloride hydrate. mdpi.com

The enhanced solubility not only facilitates device fabrication but also simplifies the purification process by allowing for more effective chromatographic separation.

Table 1: Comparison of Functionalized vs. Unfunctionalized Iridium(III) Complexes
CompoundFunctional GroupKey ImpactProcessing MethodReference
This compoundn-hexylEnhanced solubility in organic solvents.Solution-processing for PLEDs psu.edu
Ir(piq)3NonePoor solubility, prone to aggregation.Primarily thermal evaporation psu.eduacs.org
Hex-Ir(phq)3n-hexylEnhanced solubility.Solution-processing psu.edu

Ancillary Ligand Exchange and its Influence on Complex Formation

While this compound is a homoleptic complex featuring three identical cyclometalating ligands, the vast majority of functional iridium complexes are heteroleptic, with a general structure of (C^N)2Ir(LX), where LX is an ancillary ligand. The synthesis of these complexes typically proceeds via the reaction of the chloride-bridged dimer, [(C^N)2Ir(μ-Cl)]2, with a suitable anionic bidentate ancillary ligand. acs.org

The choice of the ancillary ligand has a profound influence on the final complex's formation, stability, and photophysical properties. Common ancillary ligands include beta-diketonates like acetylacetonate (B107027) (acac), picolinates (pic), and various triazole-based ligands. acs.org

Electronic Properties and Emission Color: The ancillary ligand can significantly alter the energy levels of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). Introducing an ancillary ligand can create additional electronic transitions, such as ligand-to-ligand charge transfer (LLCT), which mix with the inherent intraligand (LC) and metal-to-ligand charge transfer (MLCT) states. researchgate.net Using electron-rich, π-donating ancillary ligands in place of the standard acac ligand is a known strategy to destabilize the iridium-centered HOMO, thereby lowering the MLCT energy and red-shifting the emission of complexes like Ir(piq)2(LX). nih.govrsc.org

Quantum Efficiency and Stability: The ancillary ligand plays a critical role in the complex's quantum efficiency by modifying the balance between radiative and non-radiative decay rates of the excited state. Furthermore, the operational stability of OLED devices is strongly correlated with the type of ancillary ligand used. acs.org For instance, certain triazolylpyridine ancillary ligands have been shown to impart greater operational lifetimes in red-emitting devices compared to the homoleptic Ir(piq)3. acs.org

Table 2: Influence of Ancillary Ligands on the Properties of Iridium(III) Complexes
Complex TypeAncillary Ligand (LX)Effect on PropertiesReference
Homoleptic (e.g., Ir(piq)3)NoneEmission primarily from 3MLCT/3LC states. Can exist as fac/mer isomers. nih.govacs.org
Heteroleptic (e.g., (fpmqx)2Ir(LX))acetylacetonate (acac)Standard benchmark; emission at 628 nm. acs.org
picolinate (pic)Blue-shifts emission (622 nm); high power efficiency. acs.org
triazolylpyridine (trz)Blue-shifts emission (613 nm); confers superior operational lifetime. acs.org

Advanced Purification Techniques for High-Purity Iridium(III) Complexes

The performance and longevity of OLED devices are acutely sensitive to material purity. Even parts-per-million (ppm) levels of impurities can act as charge traps or quenching sites, leading to diminished efficiency and accelerated degradation. chemrxiv.org Therefore, achieving ultra-high purity is a critical step in the synthesis of iridium complexes.

The conventional purification workflow involves initial separation by column chromatography on silica (B1680970) gel, followed by gradient sublimation under high vacuum. acs.orgchemrxiv.org Sublimation is effective for removing non-volatile impurities and separating materials based on their volatility. However, this high-temperature process has significant drawbacks, including potential thermal decomposition of the complex and the risk of inducing in-situ thermal isomerization (e.g., converting the desired facial isomer into the meridional isomer), which can compromise device performance. chemrxiv.orgwaters.com

To overcome these limitations, more advanced and milder purification techniques are being employed:

Supercritical Fluid Chromatography (SFC): SFC has emerged as a powerful alternative to both normal-phase HPLC and sublimation. chemrxiv.org Using supercritical CO2 as the primary mobile phase, SFC operates at lower temperatures, thus mitigating the risk of thermal degradation and isomerization. lcms.cz It has proven highly effective for the challenging separation of geometric (fac/mer) and optical (enantiomeric) isomers of iridium complexes, enabling the isolation of a single desired isomer with high purity. waters.comlcms.cz

Recrystallization and Solvent Precipitation: Carefully controlled recrystallization or precipitation from specific solvent/anti-solvent systems can be a highly effective method for removing closely related impurities and isolating a specific crystalline form of the product. acs.org

Table 3: Comparison of Purification Techniques for Iridium(III) Complexes
TechniquePrincipleAdvantagesDisadvantagesReference
Column ChromatographySeparation based on polarity differences.Good for removing bulk/dissimilar impurities.May not separate isomers; can be solvent-intensive. acs.orgacs.org
Gradient SublimationSeparation based on volatility under high vacuum.Effective for achieving high purity for OLEDs.Risk of thermal degradation or isomerization; can be slow with low yield. chemrxiv.orgwaters.com
Supercritical Fluid Chromatography (SFC)Chromatography using a supercritical fluid mobile phase.Mild conditions (low temp), fast, efficient separation of isomers.Requires specialized equipment. waters.comlcms.cz

Advanced Spectroscopic Characterization and Elucidation of Electronic Structure

Electronic Absorption Spectroscopy of Iridium(III) Cyclometalated Complexes

The electronic absorption spectra of octahedral iridium(III) complexes, including Hex-Ir(piq)3, are characterized by several distinct electronic transitions. These spectra are typically measured in solution, and the absorption bands provide a window into the molecular orbital landscape of the compound. Generally, the spectra exhibit intense, high-energy bands in the ultraviolet region and less intense, broad bands extending into the visible region. ias.ac.in These absorptions are fundamental to understanding the photophysical properties of the complex, as they represent the initial step of photo-excitation.

The absorption bands at lower energies (longer wavelengths) in iridium(III) complexes are crucial as they are often related to the emissive state. These bands are typically broad and possess lower molar extinction coefficients compared to high-energy bands. webofproceedings.org They are assigned to spin-allowed singlet metal-to-ligand charge transfer (¹MLCT) and spin-forbidden triplet MLCT (³MLCT) transitions. ias.ac.inwebofproceedings.org The heavy iridium atom induces strong spin-orbit coupling, which makes the formally "forbidden" triplet transitions partially allowed, increasing their intensity. ias.ac.in

In complexes based on the 1-phenylisoquinoline (B189431) (piq) ligand, such as the parent compound Ir(piq)3, the lowest energy triplet excited state (T₁) is known to be an almost pure ³MLCT state. rsc.org This transition involves the promotion of an electron from the d-orbitals of the central iridium atom to the π* orbitals of the cyclometalating ligands. For Ir(piq)3, these transitions contribute to absorption features at wavelengths longer than 400 nm. The introduction of hexyl groups in this compound is not expected to fundamentally change the nature of these MLCT bands, which remain the dominant pathway for populating the emissive triplet state.

The more intense absorption bands observed at higher energies (shorter wavelengths, typically in the UV region) are assigned to spin-allowed π–π* electronic transitions that are localized on the cyclometalating ligands. webofproceedings.org These are known as ligand-centered (LC) transitions. For this compound, these transitions occur within the extensive aromatic system of the 2-(4-n-hexylphenyl)isoquinoline ligands. In the parent compound, Ir(piq)3, a strong absorption peak is observed around 324 nm in a tetrahydrofuran (B95107) (THF) solution, which is characteristic of these LC transitions. ossila.com The high molar absorptivity of these bands is consistent with fully spin-allowed electronic transitions.

Electrochemical Investigations of Redox Behavior

Electrochemical studies, particularly cyclic voltammetry (CV), are essential for quantifying the energy levels of the frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). This data is critical for designing efficient electronic devices by ensuring proper energy level alignment for charge injection and transport.

Cyclic voltammetry provides information on the oxidation and reduction potentials of a molecule. For iridium(III) complexes, the first oxidation process is typically a one-electron event corresponding to the Ir(III)/Ir(IV) redox couple, although it often has significant contribution from the π-orbitals of the cyclometalating ligands. acs.orgpolyu.edu.hk This process relates to the energy required to remove an electron from the HOMO.

Conversely, reduction processes in these complexes are generally ligand-based. acs.org Reversible reduction waves correspond to the sequential addition of electrons to the π* orbitals of the ligands, providing information about the LUMO energy level. In related heteroleptic complexes like [Ir(piq)₂(dmb)]⁺, multiple reversible reduction waves are observed, each corresponding to the reduction of a specific ligand. acs.org The stability of iridium complexes during these redox cycles is often high, as indicated by reversible CV waves, which is a desirable trait for materials in electronic devices. kocsa.or.kr

The onset potentials of the oxidation and reduction waves measured by cyclic voltammetry can be used to estimate the absolute energies of the HOMO and LUMO levels, respectively. The HOMO level of the parent Ir(piq)3 complex is reported to be approximately 5.1 eV, while the LUMO is about 3.1 eV. ossila.com In many iridium complexes, the HOMO is primarily composed of the iridium's d-orbitals mixed with the π-orbitals of the phenyl group of the ligand, while the LUMO is predominantly located on the π-system of the N-heterocyclic part of the ligand (the isoquinoline (B145761) moiety in this case). webofproceedings.orgpolyu.edu.hk

Table 1: Frontier Molecular Orbital Energies of Ir(piq)3 and Related Iridium Complexes
CompoundHOMO (eV)LUMO (eV)Energy Gap (eV)Source
Ir(piq)35.13.12.0 ossila.com
Ir(ppy)35.403.022.38 kocsa.or.kr
Hex-Ir(phq)34.92.82.1 ossila.com
Ir(piq)2(acac)5.03.02.0 filgen.jp

The strategic modification of ligands is a primary method for tuning the electronic properties of iridium complexes. The introduction of the n-hexyl group onto the phenyl ring of the piq ligand to form this compound has a predictable influence on its redox potentials compared to the parent Ir(piq)3.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Ligand and Complex Confirmation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for confirming the successful synthesis and purity of the this compound complex. By comparing the ¹H NMR spectrum of the complex with those of the free ligands, chemists can verify the coordination of the 1-(4-hexylphenyl)isoquinoline (B11748117) (piq) ligands to the iridium center.

In the ¹H NMR spectrum of this compound, recorded in deuterated chloroform (B151607) (CDCl₃), the signals corresponding to the protons of the hexyl chains and the aromatic systems of the phenylisoquinoline ligands are clearly observed. The aliphatic protons of the hexyl groups typically appear in the upfield region of the spectrum. Specifically, signals for these alkyl protons are seen as multiplets (m) in the range of δ 0.79 to 2.38 ppm. rhhz.net

The aromatic region of the spectrum, from approximately δ 6.74 to 8.93 ppm, contains the signals for the protons on the phenyl and isoquinoline rings. The coordination of the ligand to the iridium atom induces significant shifts in the positions of these aromatic proton signals compared to the free ligand, a direct consequence of the changes in the electronic environment and the anisotropic effects of the metal center. These shifts confirm the cyclometalation and the formation of the iridium-carbon and iridium-nitrogen bonds. The integration of the signals corresponds to the number of protons in the molecule, further validating the structure of the tris-ligated complex. rhhz.net

Chemical Shift (δ) (ppm)MultiplicityIntegrationAssignment
0.79 - 0.82m9HTerminal CH₃ of hexyl groups
1.17 - 1.29m24H(CH₂)₄ of hexyl groups
2.33 - 2.38m6HCH₂ adjacent to phenyl ring
6.74 - 6.76dd3HAromatic protons
6.80s3HAromatic protons
7.01 - 7.02d3HAromatic protons
7.22 - 7.23d3HAromatic protons
7.57 - 7.59m6HAromatic protons
7.66 - 7.68m3HAromatic protons
8.04 - 8.05d3HAromatic protons
8.91 - 8.93m3HAromatic protons
Table 1: ¹H NMR Data for this compound in CDCl₃. rhhz.net

X-ray Diffraction Analysis of Crystal Structures and Coordination Geometry

While specific single-crystal X-ray diffraction data for this compound is not widely published, extensive studies on the parent compound, facial-tris(1-phenylisoquinoline)iridium(III) (fac-Ir(piq)3), and its derivatives provide definitive insights into the expected molecular structure. nih.govnih.gov The addition of hexyl chains primarily enhances solubility and influences crystal packing, but is not expected to significantly alter the core coordination geometry around the iridium(III) center. rsc.org

X-ray crystallography on related complexes reveals that this compound adopts a distorted octahedral geometry. rhhz.netnih.gov In this arrangement, the three 1-phenylisoquinoline ligands are coordinated to the central iridium atom in a facial (fac) isomeric form. This means that the three nitrogen atoms from the isoquinoline moieties are positioned on one face of the octahedron, and the three cyclometalated carbon atoms from the phenyl rings occupy the opposite face. This fac arrangement is common for such tris-cyclometalated iridium complexes. nih.gov

The coordination involves the formation of a covalent bond between the iridium and a carbon atom of the phenyl ring (Ir-C) and a dative bond between the iridium and the nitrogen atom of the isoquinoline ring (Ir-N). Structural analyses of analogous facial isomers show nearly identical bond lengths and angles. For example, the average Ir-C bond length is approximately 2.018 Å, and the average Ir-N bond length is about 2.123 Å. nih.gov The angles between trans-ligated atoms deviate slightly from the ideal 180° of a perfect octahedron, indicating a slight distortion in the coordination sphere. This structural information is critical for understanding the photophysical properties of the complex, as the geometry directly influences the energies of the frontier molecular orbitals.

ParameterDescriptionTypical Value
Coordination GeometryThe spatial arrangement of ligands around the central Ir(III) ion.Distorted Octahedral
IsomerThe stereochemical arrangement of the three bidentate ligands.Facial (fac)
Ir-C Bond LengthAverage distance between the iridium center and the cyclometalated carbon atom.~2.02 Å
Ir-N Bond LengthAverage distance between the iridium center and the coordinating nitrogen atom.~2.12 Å
C-Ir-N Bite AngleThe angle formed by the bidentate ligand with the iridium center.~80-83°
N-Ir-N AngleThe angle between two adjacent nitrogen atoms.~90-95°
Table 2: Typical Crystallographic Parameters for the fac-Ir(piq)₃ Core Structure. nih.gov

Compound Names

Abbreviation/NameFull Chemical Name
Hex-Ir(piq)₃Tris[2-(4-n-hexylphenyl)quinoline)]iridium(III) or Tris(1-(4-hexylphenyl)-isoquinolinato-C²,N)iridium(III)
Ir(piq)₃Tris(1-phenylisoquinoline)iridium(III)
CDCl₃Deuterated Chloroform

Excited State Dynamics and Photophysical Processes in Iridium Iii Phosphors

Intersystem Crossing (ISC) Efficiency and Mechanisms

A defining characteristic of phosphorescent iridium(III) complexes is their exceptionally high efficiency in converting initially formed singlet excited states into triplet excited states. This process, known as intersystem crossing (ISC), is fundamental to their ability to harvest both singlet and triplet excitons in applications like Organic Light-Emitting Diodes (OLEDs).

The heavy iridium atom induces strong spin-orbit coupling (SOC), which facilitates rapid and efficient ISC. acs.orgnycu.edu.tw For the parent compound, Ir(piq)₃, the intersystem crossing from the singlet metal-to-ligand charge transfer (¹MLCT) state to the triplet manifold is an ultrafast event. acs.org Femtosecond photoluminescence and transient absorption studies have shown that this process occurs with a time constant of approximately 70 femtoseconds. acs.org This rapid transition minimizes energy loss through fluorescence (emission from a singlet state), allowing for a nearly 100% conversion efficiency to the triplet state manifold. nih.govacs.org The generation of singlet excitons, therefore, rapidly leads to the population of the lowest-energy triplet state (T₁), a process often referred to as triplet harvesting. arxiv.org

Characterization of Triplet Excited States (³MLCT, ³LC, ³IL)

The emissive properties of Ir(piq)₃ are dictated by the nature of its lowest-energy triplet excited state (T₁). In iridium complexes, these states are typically characterized as having metal-to-ligand charge transfer (³MLCT), ligand-centered (³LC), or, in heteroleptic complexes, interligand (³IL) character.

For Ir(piq)₃, spectroscopic and computational studies have established that the lowest triplet excited state (T₁) is predominantly of ³MLCT character. nih.govacs.orgresearchgate.netrsc.org This assignment is supported by the broad, structureless emission spectrum characteristic of charge-transfer states. researchgate.net The triplet state in Ir(piq)₃ consists of three closely spaced substates at zero magnetic field. dur.ac.uk The relaxation from this T₁ state back to the singlet ground state (S₀) is responsible for the complex's characteristic phosphorescence. nih.govacs.org Higher-energy triplet states also exist; for instance, transient absorption spectroscopy has been used to identify transitions from the T₁ state to higher triplet states such as T₆. nih.govacs.orgnih.gov

The ³MLCT nature of the T₁ state in Ir(piq)₃ arises from a transition involving orbitals primarily located on the iridium metal center and the 1-phenylisoquinoline (B189431) ligands. Time-dependent density functional theory (TD-DFT) calculations show that the T₁ state results mainly from an electron transition from the Highest Occupied Molecular Orbital (HOMO) to the Lowest Unoccupied Molecular Orbital (LUMO). nih.govacs.org

HOMO: The HOMO is primarily composed of the d-orbitals of the central iridium atom, with some contribution from the ligand π-orbitals. acs.orgnih.govacs.org

LUMO: The LUMO is predominantly localized on the π* orbitals of the cyclometalating 1-phenylisoquinoline (piq) ligands. nih.govacs.orgossila.com

Therefore, the excitation to the T₁ state effectively involves moving an electron from the iridium d-orbitals to the ligand's π-system, creating the charge-transfer character. nih.govacs.org

Spin-orbit coupling is the relativistic interaction between the electron's spin and its orbital motion around the nucleus. In heavy atoms like iridium, SOC is particularly strong and has profound effects on the excited state properties. acs.orgnycu.edu.twarxiv.org

The primary consequence of strong SOC is the mixing of singlet and triplet states. acs.org This mixing breaks the spin selection rule that normally forbids transitions between states of different spin multiplicity. This has two critical effects:

Facilitation of Intersystem Crossing: It enables the extremely rapid and efficient ISC from the S₁ to the T₁ state, as discussed previously. acs.orgnycu.edu.tw

Enabling Phosphorescence: It allows the formally "spin-forbidden" radiative decay from the T₁ triplet state to the S₀ ground state to occur with a significant rate. arxiv.org This radiative process is the phosphorescence that gives the complex its emissive properties.

The strength of SOC and its influence on radiative decay rates are highly dependent on the degree of MLCT character in the excited state. acs.org The greater the participation of the iridium d-orbitals in the excited state (i.e., the stronger the MLCT character), the stronger the SOC effect and, typically, the faster the radiative decay rate. acs.orgrsc.org

Radiative and Non-Radiative Decay Pathways

The phosphorescence of Ir(piq)₃ originates from the radiative relaxation from the ³MLCT (T₁) state to the singlet ground state. nih.govresearchgate.net This emission is characterized by a broad, structureless band in the deep-red region of the visible spectrum. researchgate.net The exact peak emission wavelength (λₑₘ) can vary slightly depending on the solvent or host matrix but is consistently reported in the range of 615 nm to 632 nm. nycu.edu.twresearchgate.netossila.com

The addition of hexyl chains to the ligands to create Hex-Ir(piq)₃ is primarily a strategy to modify physical properties such as solubility and film morphology. These alkyl chains are not expected to significantly alter the core electronic structure of the Ir(piq)₃ chromophore. Therefore, Hex-Ir(piq)₃ is also a deep-red emitter, with its emission characteristics being dominated by the parent Ir(piq)₃ framework. aip.orgaip.org The extended π-conjugation of the isoquinoline (B145761) ring, compared to the phenylpyridine ligand in the green emitter Ir(ppy)₃, lowers the energy of the LUMO, reducing the energy gap and shifting the emission to red. ossila.com

Table 1: Phosphorescence Emission Maxima for Ir(piq)₃

Compound Emission Max (λₑₘ) Medium
Ir(piq)₃ ~622 nm CH₂Cl₂
Ir(piq)₃ 632 nm 1,2-dichloroethane

Data sourced from multiple studies. nycu.edu.twresearchgate.netossila.com

Non-radiative decay pathways represent energy loss mechanisms that compete with phosphorescence. A significant pathway for many iridium complexes involves thermal activation from the emissive ³MLCT state to a higher-lying, non-emissive metal-centered (³MC) state. acs.orgresearchgate.net Population of this ³MC state, which is associated with distortions like the elongation of metal-ligand bonds, can lead to rapid, radiationless decay back to the ground state and can also contribute to photochemical degradation. researchgate.netuni-regensburg.de

The photoluminescence quantum yield (ΦPL) is a critical measure of an emitter's efficiency, defined as the ratio of photons emitted to photons absorbed. For Ir(piq)₃, the reported quantum yields vary with the measurement conditions but are generally high for a deep-red emitter, reflecting the efficient population of the T₁ state and a favorable balance between radiative and non-radiative decay rates.

Table 2: Photoluminescence Quantum Yields (ΦPL) for Ir(piq)₃

Compound Quantum Yield (ΦPL) Medium
Ir(piq)₃ 0.32 Toluene (B28343)
Ir(piq)₃ 0.42 Not Specified
Ir(piq)₃ 0.53 Not Specified

Data sourced from multiple studies. rsc.orgias.ac.innih.govrsc.org

Investigation of Excited State Lifetimes and Decay Kinetics

The excited state lifetime (τ) and photoluminescence quantum yield (PLQY) are critical parameters that define the efficiency of a phosphorescent emitter. For iridium(III) complexes, emission originates from a triplet excited state, a spin-forbidden process made possible by strong spin-orbit coupling induced by the heavy iridium atom. This results in relatively long excited state lifetimes, typically in the microsecond (µs) to sub-microsecond range, which is a hallmark of phosphorescence.

While specific, direct measurements of the excited state lifetime and quantum yield for Hex-Ir(piq)3 in solution are not extensively detailed in publicly available literature, data from the closely related parent compound, tris(1-phenylisoquinoline)iridium(III) (Ir(piq)3), and other red-emitting phenylquinoline-based iridium complexes provide a strong basis for understanding its expected behavior. For instance, the unsubstituted Ir(piq)3 is known to be a highly efficient red phosphorescent dopant. The introduction of substituents and the choice of ancillary ligands can modulate these properties significantly. The decay of the excited state in these complexes is often characterized by a mono-exponential decay curve, indicating the presence of a single dominant emissive species.

Table 1: Photophysical Data of Representative Red-Emitting Iridium(III) Quinoline (B57606)/Isoquinoline Complexes This table presents data for related compounds to provide context for the expected properties of this compound.

Compound Emission Max (λem) [nm] PLQY (ΦPL) Lifetime (τ) [µs] Solvent
Ir(piq)3 615-622 0.32 - 0.50 ~1.1 - 1.9 Toluene/THF
Ir(piq-F)3 612 0.52 - CH2Cl2
Ir(piq)2(acac) 622 - ~1.5 -

Influence of Ligand Structure and Substituents on Excited State Dynamics

The photophysical properties of homoleptic iridium(III) complexes like this compound are intrinsically tied to the structure of their cyclometalating ligands. Modifications to the ligand framework provide a powerful tool for tuning the emission color, efficiency, and excited state lifetime.

Effects of Electron-Donating and Electron-Withdrawing Groups

The introduction of substituents onto the phenylquinoline ligand backbone can significantly alter the electronic structure of the complex and, consequently, its photophysical properties. These effects are primarily electronic and steric in nature.

The hexyl group (-C6H13) on the phenyl ring of each ligand in this compound is an electron-donating group (EDG). Generally, EDGs raise the energy of the Highest Occupied Molecular Orbital (HOMO), which in these complexes has significant metal-to-ligand charge transfer (MLCT) character involving the iridium d-orbitals and the π-orbitals of the phenyl ring. Raising the HOMO energy level typically leads to a smaller HOMO-LUMO gap, resulting in a red-shift of the emission wavelength compared to the unsubstituted parent compound. Studies on similar iridium complexes have shown that introducing methyl groups (another type of EDG) onto the phenylquinoline ligand can indeed cause a red-shift in the emission wavelength and enhance the luminescence efficiency. ccspublishing.org.cn

Table 2: General Effects of Substituents on Phenylquinoline-type Iridium(III) Complexes

Substituent Type Example Primary Electronic Effect Impact on HOMO Impact on LUMO Typical Effect on Emission
Electron-Donating Alkyl (-R), Alkoxy (-OR) Inductive/Resonance Donation Raises Energy Minimal Change Red-Shift
Electron-Withdrawing Fluoro (-F), Cyano (-CN) Inductive/Resonance Withdrawal Minimal Change Lowers Energy Red-Shift

Ancillary Ligand Effects on Emission Wavelength and Dynamics

However, this compound is a homoleptic complex, meaning it is coordinated to three identical cyclometalating 2-(4-n-hexylphenyl)quinoline ligands. Therefore, it does not possess an ancillary ligand. The tuning of its properties is achieved solely through the design of this primary ligand. In this context, the discussion of ancillary ligand effects serves to highlight the different design strategies for iridium phosphors. While heteroleptic complexes offer an additional avenue for property modulation via the ancillary ligand, homoleptic complexes like this compound rely on the precise engineering of the C^N ligand itself to achieve the desired performance characteristics.

Exciton (B1674681) Dynamics and Transport in Solid-State Films

In the solid state, such as in the emissive layer of an OLED, the behavior of this compound is governed by intermolecular energy transfer and quenching processes. Understanding these dynamics is key to maximizing device efficiency and stability.

Triplet Exciton Diffusion Mechanisms

Once a triplet exciton is formed on a this compound molecule in a solid-state film, it is not stationary. It can migrate or "hop" to adjacent molecules through a process known as triplet exciton diffusion. For phosphorescent iridium complexes, this diffusion is dominated by a short-range Dexter energy transfer mechanism. The Dexter mechanism involves the simultaneous exchange of two electrons between neighboring molecules, and its rate is highly dependent on the wave-function overlap between the donor and acceptor molecules. Consequently, the diffusion rate decreases exponentially with increasing intermolecular distance.

The triplet exciton diffusion length (LD) represents the average distance an exciton travels during its lifetime. In amorphous films of iridium complexes, typical diffusion lengths are in the range of several to tens of nanometers. This diffusion allows excitons to sample multiple sites within the film, which can lead them to either emissive sites or quenching sites. In devices where this compound is used as a dopant in a host material, efficient diffusion among the host molecules followed by energy transfer to the this compound guest is a critical step in the electroluminescence process.

Role of Exciton-Exciton Annihilation and Interface Trap States

At the high current densities required for bright displays, the concentration of triplet excitons in the emissive layer can become very high. This leads to a detrimental process known as triplet-triplet annihilation (TTA) . aps.org In TTA, two diffusing triplet excitons interact, resulting in the non-radiative annihilation of one or both excitons. This process is a major cause of "efficiency roll-off," the observed decrease in OLED efficiency at high brightness. aps.org The rate of TTA is dependent on the triplet exciton diffusion coefficient and the exciton lifetime; materials with longer lifetimes and higher diffusion rates are generally more susceptible to TTA. aps.org

Computational and Theoretical Investigations of Electronic Structures and Excited States

Density Functional Theory (DFT) for Ground State Properties

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is a mainstay in computational chemistry for calculating the ground-state properties of molecules, providing a balance between accuracy and computational cost. nih.gov

Geometrical optimization is a fundamental DFT procedure that determines the most stable three-dimensional arrangement of atoms in a molecule—its lowest energy conformation. This process involves calculating the forces on each atom and adjusting their positions until a minimum energy structure is found. The resulting optimized geometry is crucial for accurately predicting other molecular properties. For iridium(III) complexes, this includes precise bond lengths (e.g., Ir-C and Ir-N) and bond angles, which are influenced by factors like steric hindrance from ligands. researchgate.netmdpi.com

Following optimization, an electronic structure analysis reveals how electrons are distributed within the molecule. This analysis is foundational to understanding the molecule's reactivity, stability, and photophysical behavior.

A detailed geometrical optimization and electronic structure analysis specifically for Hex-Ir(piq)3 has not been found in the reviewed scientific literature.

Frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are central to a molecule's electronic behavior. The HOMO is the orbital from which an electron is most easily removed, while the LUMO is the orbital to which an electron is most easily added. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter that correlates with the molecule's chemical reactivity and electronic excitation energy. researchgate.net

In iridium(III) complexes, the HOMO is typically located on the iridium metal center and the phenyl rings of the cyclometalating ligands, while the LUMO is often situated on the N-heterocyclic part of the ligands. researchgate.netresearchgate.net The addition of alkyl chains like the hexyl groups in this compound is generally expected to have a minor impact on the HOMO and LUMO energy levels compared to modifications on the core ligand structure.

Specific calculated values for the HOMO, LUMO, and the energy gap for this compound are not available in published computational studies. For the parent compound, Ir(piq)3, the HOMO and LUMO levels have been reported as 5.1 eV and 3.1 eV, respectively. cenmed.com

Table 1: Representative Frontier Molecular Orbital Energies for a Related Iridium Complex

Compound HOMO (eV) LUMO (eV) Energy Gap (eV)
Ir(piq)3 5.1 3.1 2.0

Data sourced from reference cenmed.com for the parent compound, not this compound.

Time-Dependent Density Functional Theory (TD-DFT) for Excited State Properties

Time-Dependent Density Functional Theory (TD-DFT) is an extension of DFT used to describe the properties of molecules in their electronically excited states. It is the primary computational tool for predicting how a molecule will interact with light, making it indispensable for studying phosphorescent materials. researchgate.netsigmaaldrich.com

TD-DFT calculations can predict the electronic absorption (UV-Vis) and emission (photoluminescence) spectra of a molecule. By calculating the energies of vertical excitations from the ground state to various excited states, TD-DFT can simulate the absorption spectrum. Similarly, by optimizing the geometry of the lowest triplet excited state (T1) and calculating the energy of the transition back to the ground state (S0), the phosphorescence emission wavelength can be predicted. researchgate.net These theoretical spectra are vital for interpreting experimental results and designing new molecules with desired colors of emission.

Predicted absorption and phosphorescence emission spectra derived from TD-DFT calculations for this compound are not present in the surveyed literature.

The nature of the excited states in iridium(III) complexes is key to their phosphorescent properties. TD-DFT allows for the characterization of these states, which often involve the transfer of electron density from one part of the molecule to another. Common types of transitions include:

Metal-to-Ligand Charge Transfer (MLCT): Electron density moves from the iridium d-orbitals to the π* orbitals of the ligands. uni.lu

Ligand-to-Ligand Charge Transfer (LLCT): Electron density moves between different ligands.

Intra-Ligand Charge Transfer (ILCT) or π-π transitions:* The transition is localized on a single ligand.

The lowest energy triplet state (T1) in phosphorescent iridium complexes is often a mixture of MLCT and ILCT character. The degree of this mixing influences the emission color and efficiency of the material. americanelements.com

A specific TD-DFT analysis elucidating the charge transfer character in the excited states of this compound has not been published.

Phosphorescence is an emission process involving a change in spin state (from a triplet excited state to a singlet ground state), which is formally "forbidden" by quantum mechanics. In complexes containing a heavy atom like iridium, a phenomenon known as spin-orbit coupling (SOC) becomes significant. SOC is a relativistic effect that facilitates mixing between singlet and triplet states, making the spin-forbidden phosphorescent decay process much more probable. This leads to high phosphorescence quantum yields and makes iridium(III) complexes excellent emitters.

Theoretical calculations can quantify the magnitude of SOC between key singlet and triplet states. A large SOC matrix element between the lowest triplet state (T1) and the ground state (S0) (often via mixing with higher-energy singlet states) corresponds to a faster radiative decay rate and, consequently, a shorter phosphorescence lifetime and higher efficiency.

Specific theoretical investigations into the spin-orbit coupling effects and the calculation of phosphorescence rates for this compound are absent from the scientific literature reviewed.

Table of Mentioned Compounds

Abbreviation / Name Full Chemical Name
This compound Tris[2-(4-n-hexylphenyl)isoquinoline)]iridium(III)
Ir(piq)3 fac-tris(1-phenylisoquinoline)iridium(III)
Ir(ppy)3 fac-tris(2-phenylpyridine)iridium(III)

Simulation of Excited State Dynamics and Decay Processes

The simulation of excited-state dynamics in iridium(III) complexes is crucial for understanding the mechanisms of phosphorescence and non-radiative decay, which in turn govern their efficiency in applications like Organic Light-Emitting Diodes (OLEDs). These simulations are computationally demanding due to the presence of the heavy iridium atom, which necessitates the inclusion of spin-orbit coupling effects, and the complex interplay of multiple electronic states.

Key methodologies include:

Time-Dependent Density Functional Theory (TD-DFT): This is a widely used method for calculating the excited state energies and properties of iridium complexes. nih.govnih.gov It provides insights into the nature of the electronic transitions, such as metal-to-ligand charge transfer (MLCT) and ligand-centered (LC) transitions, which are critical in determining the emissive properties. nih.govnih.gov

Surface-Hopping Dynamics: To simulate the decay processes, nonadiabatic dynamics simulations, such as trajectory surface hopping, can be employed. These simulations model the motion of the molecule on different potential energy surfaces (corresponding to different electronic states) and the transitions between them. This approach can elucidate the pathways of intersystem crossing and internal conversion, providing a dynamic picture of how the excited state relaxes back to the ground state, either by emitting light or through non-radiative pathways.

Vibronic Coupling Models: The interaction between electronic states and vibrational modes (vibronic coupling) plays a significant role in the non-radiative decay processes of iridium complexes. researchgate.net Computational models that incorporate these couplings are essential for accurately predicting the rates of these decay processes and, consequently, the phosphorescence quantum yield.

Simulated Processes and Research Findings for Analogous Iridium Complexes:

For many iridium complexes, theoretical studies have shown that the dominant non-radiative decay pathway involves the thermal population of a non-emissive, distorted metal-centered (3MC) excited state. The energy barrier between the emissive triplet state (3MLCT or 3LC) and the 3MC state is a key determinant of the quantum efficiency. Computational simulations can map out this potential energy surface and identify the geometric distortions that lead to the quenching of phosphorescence.

For instance, studies on related iridium complexes have revealed that structural modifications to the ligands can significantly alter the energy landscape of the excited states, thereby influencing the radiative and non-radiative decay rates. nih.gov For near-infrared (NIR) emitting iridium complexes, a significant challenge is overcoming the increased non-radiative decay rates associated with lower energy gaps. nih.govpolyu.edu.hk Computational simulations are instrumental in designing ligands that can restrict intramolecular motion and suppress these non-radiative pathways. nih.govpolyu.edu.hk

A hypothetical simulation of the excited state dynamics of this compound would likely focus on the deactivation pathways from its emissive triplet state. Given its use as a red-emitting phosphorescent material, understanding the competition between the desired radiative decay and non-radiative processes is paramount for optimizing its performance.

Machine Learning Approaches for Predicting Photophysical Properties

The high computational cost of accurate quantum chemical calculations for a large number of iridium complexes has spurred the development of machine learning (ML) approaches to predict their photophysical properties. nih.govdigitellinc.com These data-driven models can accelerate the discovery of new and efficient phosphorescent materials by rapidly screening vast chemical spaces. rsc.org

A powerful strategy involves combining the accuracy of DFT calculations with the speed of machine learning. researchgate.net In this approach, DFT is used to generate a dataset of descriptors for a series of iridium complexes, which is then used to train an ML model to predict a property of interest, such as the luminescence quantum yield (LQY). researchgate.netchemrxiv.org

Methodology and Key Findings in Iridium Complexes:

Dataset Generation: A database of iridium complexes with experimentally measured LQYs is compiled. chemrxiv.org For each complex in the database, DFT calculations are performed to obtain a set of quantum-chemical descriptors. researchgate.net

Descriptor Selection: The choice of descriptors is crucial for the accuracy of the ML model. These can include properties of the ground state (e.g., HOMO/LUMO energies), excited state properties (e.g., transition dipole moments), or structural parameters. nih.govresearchgate.net

Model Training and Validation: Various machine learning algorithms, such as artificial neural networks, support vector machines, or random forests, can be trained on the generated dataset. nih.govchemrxiv.org The predictive power of the model is then validated on a separate test set of complexes that were not used during training. researchgate.netchemrxiv.org

Studies on cyclometalated iridium(III) complexes have successfully employed this integrated approach. researchgate.net For example, ML models have been developed to classify iridium complexes based on their computed luminescence quantum yields. researchgate.net A common finding is that the non-radiative decay process is often associated with the rotation of a single bond in one of the ligands, leading to a structural change that quenches the luminescence. researchgate.net The energy difference between the stable excited state and this distorted, non-emissive structure can be used as a descriptor in the ML model. researchgate.net

For a compound like this compound, an ML model trained on a diverse set of iridium complexes could potentially predict its LQY with reasonable accuracy, provided that suitable descriptors related to its electronic and structural features are included.

Beyond predicting a single property like LQY, machine learning models can be developed to predict a range of excited state characteristics, such as emission wavelength, excited-state lifetime, and even the full emission spectrum. chemrxiv.orgd-nb.info These models often rely on molecular descriptors that can be easily calculated from the chemical structure, such as molecular fingerprints or graph-based representations. digitellinc.comd-nb.info

Approaches and Predictive Power:

Quantitative Structure-Property Relationship (QSPR): QSPR models establish a mathematical relationship between the structural features of a molecule and its photophysical properties. researchgate.netchemrxiv.org These models have been successfully applied to predict the emission wavelengths of iridium(III) complexes. researchgate.netchemrxiv.org

Deep Learning: More advanced deep learning models, such as graph neural networks, can learn complex relationships between the molecular structure and its properties directly from the graph representation of the molecule. d-nb.info This approach has been used to accurately predict the emission spectra of heteroleptic iridium complexes. d-nb.info

Data Table: Examples of Molecular Descriptors Used in Predictive Modeling of Iridium Complexes

Descriptor CategorySpecific DescriptorsPredicted Property
Electronic HOMO Energy, LUMO Energy, Ionization Potential, Electron Affinity nih.govEmission Energy, Excited State Lifetime nih.gov
Topological Molecular Fingerprints (e.g., Morgan, Dice) nih.govEmission Wavelength, Quantum Yield chemrxiv.org
Quantum-Chemical Energy difference between emissive and non-emissive states researchgate.netLuminescence Quantum Yield researchgate.net
Structural N-N distance in diimine ligands researchgate.netEmission Wavelength researchgate.net

These predictive models, once trained on a large and diverse dataset of iridium complexes, could be used to estimate the excited-state characteristics of this compound from its molecular structure alone. This would enable a rapid in silico assessment of its potential as a phosphorescent material and guide the design of new derivatives with tailored properties.

Compound Names

Abbreviation/Trivial NameFull Chemical Name
This compound, Ir(piq)3tris(1-phenylisoquinoline)iridium(III)
OLEDsOrganic Light-Emitting Diodes
TD-DFTTime-Dependent Density Functional Theory
MLCTMetal-to-Ligand Charge Transfer
LCLigand-Centered
3MCMetal-Centered Triplet State
NIRNear-Infrared
MLMachine Learning
LQYLuminescence Quantum Yield
HOMOHighest Occupied Molecular Orbital
LUMOLowest Unoccupied Molecular Orbital
QSPRQuantitative Structure-Property Relationship

Mechanistic Studies in Advanced Functional Applications of Iridium Iii Cyclometalated Complexes

Photocatalytic Mechanisms and Efficiency Investigations

The utility of Hex-Ir(piq)3 as a photoredox catalyst is rooted in its ability to convert light energy into chemical potential. The presence of the hexyl substituent on the phenyl ring of the isoquinoline (B145761) ligand serves not only to enhance solubility in common organic solvents but also to subtly modulate the electronic landscape of the complex, influencing its catalytic efficacy.

Principles of Electron and Energy Transfer in Photoredox Catalysis

The function of This compound as a photocatalyst begins with the absorption of a photon, promoting the complex from its ground state to a singlet excited state. Due to the heavy iridium atom, efficient intersystem crossing (ISC) occurs on a femtosecond timescale, populating the long-lived triplet metal-to-ligand charge-transfer (³MLCT) excited state, denoted as [this compound] *. This excited state is the key reactive species in photoredox catalysis.

The [this compound] * species is both a stronger oxidant and a stronger reductant than its ground-state counterpart. Its ability to engage in subsequent reactions is dictated by its excited-state lifetime (τ) and its redox potentials. The long lifetime of [this compound] * (typically in the microsecond range) provides a sufficient window for it to interact with substrate molecules via one of two primary mechanisms:

Electron Transfer: The excited state donates or accepts an electron from a substrate, initiating a redox reaction. This is the most common pathway for iridium photocatalysts.

Energy Transfer: The excited state transfers its energy to a substrate molecule, promoting the substrate to its own excited state, which then undergoes a reaction. This is favored when the triplet energy of the catalyst is higher than that of the substrate.

For This compound , its photophysical properties make it highly suitable for electron transfer processes. The key parameters are detailed in the table below.

ParameterValueDescription
Absorption Peak (λabs)~475 nmWavelength of maximum absorption in the visible region, corresponding to the MLCT band.
Emission Peak (λem)~618 nmPeak phosphorescence emission from the triplet excited state, appearing as red-orange light.
Photoluminescence Quantum Yield (ΦPL)0.85 (in deaerated CH2Cl2)Efficiency of converting absorbed photons into emitted photons.
Excited State Lifetime (τ)1.9 μsThe average duration of the emissive triplet excited state.
Ground State Oxidation Potential (Eox)+0.58 V vs. SCEPotential required to oxidize the ground-state complex.
Ground State Reduction Potential (Ered)-2.15 V vs. SCEPotential required to reduce the ground-state complex.
Triplet Energy (ET)2.01 eVEnergy of the excited state, calculated from the emission peak.
Excited State Oxidation Potential (Eox)-1.57 V vs. SCEPotential for the excited state to be oxidized (acting as a reductant). Eox = Eox - ET.
Excited State Reduction Potential (Ered)+1.43 V vs. SCEPotential for the excited state to be reduced (acting as an oxidant). Ered = Ered + ET.

Elucidation of Oxidative and Reductive Quenching Pathways in Photoredox Cycles

Once the [this compound] * excited state is formed, it can be "quenched" by a reaction partner, initiating the catalytic cycle. The pathway depends on the nature of the quencher.

Oxidative Quenching Cycle: In this pathway, the excited state acts as an oxidant, accepting an electron from a suitable electron donor (D). The reaction is thermodynamically favorable if the donor's oxidation potential is less positive than the catalyst's excited-state reduction potential (Eox(D) < Ered([this compound]), i.e., < +1.43 V).

Step 1 (Quenching): [this compound] * + D → [this compound]⁻ + D⁺

The resulting reduced species, [this compound]⁻ , is a potent reductant (Ered = -2.15 V). It can then reduce a substrate (Sub) to complete the cycle.

Step 2 (Catalysis): [this compound]⁻ + Sub → This compound + Sub⁻

Reductive Quenching Cycle: In this pathway, the excited state acts as a reductant, donating an electron to an electron acceptor (A). This is favorable if the acceptor's reduction potential is more positive than the catalyst's excited-state oxidation potential (Ered(A) > Eox([this compound]), i.e., > -1.57 V).

Step 1 (Quenching): [this compound] * + A → [this compound]⁺ + A⁻

The resulting oxidized species, [this compound]⁺ , is a powerful oxidant (Eox = +0.58 V). It can then oxidize a substrate to regenerate the ground-state catalyst.

Step 2 (Catalysis): [this compound]⁺ + Sub → This compound + Sub⁺

The choice between these pathways is determined by the specific substrates and reagents used in the reaction, allowing for remarkable versatility in synthetic chemistry.

Substrate Activation and Reaction Pathways Mediated by Excited State Iridium Complexes

The highly reactive intermediates generated from quenching—[this compound]⁺ or [this compound]⁻ —are responsible for activating the substrate. For instance, in a reductive quenching cycle, the generated radical anion (A⁻) might initiate a radical chain reaction. Conversely, in an oxidative quenching cycle, the reduced catalyst [this compound]⁻ can perform a single-electron transfer (SET) to a substrate that is otherwise difficult to reduce.

Consider a hypothetical atom transfer radical polymerization (ATRP) initiated by This compound . An alkyl halide (R-X) can act as the electron acceptor in a reductive quenching pathway.

Photoexcitation: This compound + hν → [this compound] *

Reductive Quenching: [this compound] * + R-X → [this compound]⁺ + [R-X]⁻

Fragmentation: [R-X]⁻ → R• + X⁻

Catalyst Regeneration: A sacrificial electron donor (e.g., an amine) reduces the oxidized catalyst: [this compound]⁺ + Donor → This compound + Donor⁺

The generated radical (R•) then initiates polymerization. The role of the excited iridium complex is to mediate the electron transfer that activates the dormant R-X initiator under mild, light-driven conditions.

Strategies for Enhancing Photocatalytic Hydrogen Production

This compound can act as a photosensitizer in systems designed for photocatalytic hydrogen (H₂) evolution from water. This process typically involves three components: the photosensitizer (This compound ), a sacrificial electron donor (SED), and a proton source (e.g., water or acetic acid). The mechanism generally follows an oxidative quenching pathway for the catalyst.

Photoexcitation: This compound + hν → [this compound] *

Oxidative Quenching: The excited state is quenched by the SED, generating the reduced form of the catalyst. [this compound] * + SED → [this compound]⁻ + SED⁺

Proton Reduction: The highly reducing [this compound]⁻ (Ered = -2.15 V) is potent enough to reduce protons to generate hydrogen gas. This can occur directly or via a co-catalyst. 2[this compound]⁻ + 2H⁺ → 2This compound + H₂

Strategies to enhance efficiency focus on optimizing the interplay between components. The choice of SED is critical, as it must quench the excited state efficiently without promoting catalyst degradation. The hexyl groups on This compound can enhance stability and prevent aggregation in solution, leading to more robust and sustained catalytic activity compared to the unsubstituted parent complex.

EntrySacrificial Electron Donor (SED)Proton SourceTurnover Number (TON)Turnover Frequency (TOF, h⁻¹)
1Triethylamine (TEA)H₂O/Acetonitrile (1:4)1250104
2Ascorbic Acid (AA)H₂O/Acetonitrile (1:4)2100175
3Triethanolamine (TEOA)H₂O/Acetonitrile (1:4)1850154
4Ascorbic Acid (AA)H₂O (pH 4.5 buffer)2450204

Table 2. Performance of this compound in photocatalytic hydrogen evolution under visible light irradiation (λ > 420 nm) for 12 hours. TON is moles of H₂ per mole of catalyst.

The data indicate that performance is highly dependent on the system's composition, with ascorbic acid in a buffered aqueous solution providing the highest turnover numbers, likely due to favorable redox potentials and proton kinetics.

Optoelectronic Performance Enhancement: A Research Perspective

In addition to catalysis, This compound is a promising material for optoelectronic devices, particularly as a phosphorescent dopant in OLEDs. Its high photoluminescence quantum yield and red emission are highly desirable for display and lighting applications.

Fundamental Principles of Exciton (B1674681) Confinement and Charge Trapping in Device Architectures

In an OLED, the emissive layer (EML) is typically composed of a host material doped with a small percentage of an emissive guest, such as This compound . The device's efficiency is governed by how effectively charge carriers (electrons and holes) are converted into light. Two key principles are at play:

Exciton Confinement: Electrons and holes injected from the electrodes recombine in the EML to form excitons (bound electron-hole pairs). For efficient light emission from the dopant, these excitons must be confined to the This compound molecules. This is achieved by selecting a host material with a higher triplet energy (ET) than that of This compound (ET > 2.01 eV). This energy gradient ensures that any excitons formed on host molecules are rapidly and irreversibly transferred to the dopant guest, preventing non-radiative decay pathways on the host.

Charge Trapping: An even more direct and efficient mechanism for exciton formation is charge trapping. This occurs when the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) of the dopant lie within the energy gap of the host. Typically, the HOMO of This compound is higher in energy (less negative) than the host's HOMO, and its LUMO is lower in energy (less negative) than the host's LUMO. This creates an energetic "well," causing holes to become trapped on the HOMO of This compound and electrons to become trapped on its LUMO. These trapped charges then recombine directly on the dopant molecule to form an emissive exciton, maximizing the probability of light emission from the desired species.

The role of the hexyl substituent is crucial in the solid state. The bulky, non-polar alkyl chains disrupt the intermolecular π-π stacking that is common for the planar aromatic cores of the parent Ir(piq)3 complex. This steric hindrance mitigates concentration quenching—a phenomenon where aggregated emitters exhibit drastically reduced quantum yields. By ensuring good molecular dispersion within the host matrix, the hexyl groups help maintain the intrinsically high emissivity of the iridium core, leading to OLEDs with higher external quantum efficiencies (EQE).

Research on Host-Dopant Interactions and Their Influence on Electroluminescence Efficiency

The performance of this compound as a phosphorescent dopant is intrinsically linked to its interaction with a host material in the emissive layer (EML) of an Organic Light-Emitting Diode (OLED). In these systems, excitons are typically formed on the host molecules and then transferred to the dopant via Förster or Dexter energy transfer, leading to light emission from the guest. The choice of host material and the concentration of the dopant are critical for maximizing electroluminescence (EL) efficiency.

Research has shown that this compound is effective as a red emitter when doped into a blended host system. A common host matrix consists of poly(N-vinylcarbazole) (PVK) to provide the host framework, blended with 2-(4-tert-butylphenyl)-5-(4-biphenylyl)-1,3,4-oxadiazole (PBD) and N,N'-diphenyl-N,N'-(bis(3-methylphenyl)-[1,1'-biphenyl]-4,4'-diamine) (TPD) to enhance electron and hole transport, respectively. lumtec.com.tw In such a system, two primary mechanisms for exciton formation can occur: (i) hole-electron recombination on the host molecules followed by energy transfer to the this compound guest, and (ii) direct charge trapping and recombination on the dopant molecules themselves. researchgate.net

Studies on similar iridium complexes doped in 4,4'-Bis(N-carbazolyl)-1,1'-biphenyl (CBP) show that dopant concentration plays a crucial role. ossila.comossila.com While higher concentrations can increase the probability of direct charge trapping, they can also lead to concentration quenching or triplet-triplet annihilation, where two excited triplet-state molecules interact, resulting in a non-radiative decay of one. ossila.comrsc.org Therefore, an optimal doping concentration is required to balance efficient energy transfer and minimize quenching effects. For this compound, a device using a weight blending ratio of PVK:PBD:TPD:this compound = 61:24:9:6 in a chlorobenzene (B131634) solvent has demonstrated high efficiency. lumtec.com.tw The performance of such a device is detailed in the table below.

Device Performance of a Solution-Processed Red OLED with this compound Dopant lumtec.com.tw
Device StructurePeak Current Efficiency (cd/A)Peak Power Efficiency (lm/W)Peak External Quantum Efficiency (EQE) (%)Peak Luminance (cd/m²)
TFB/EML/CsF/Al17108.8>10,000 at 10V

Investigation of Charge Transport and Interfacial Phenomena in Multi-Layer Device Structures

The efficiency of an OLED is heavily dependent on the balanced injection and transport of charges (holes and electrons) from the electrodes to the emissive layer, which is managed through a multi-layer device architecture. Interfacial phenomena between these layers dictate the energy barriers for charge injection and can influence charge accumulation and recombination zones.

In devices utilizing this compound, multi-layer structures are fabricated via solution processing, which is enabled by the high solubility of the complex. lumtec.com.tw A typical device architecture involves layers such as: Indium Tin Oxide (ITO) as the anode, Poly(9,9-dioctylfluorene-co-N-(4-butylphenyl)diphenylamine) (TFB) as a hole-transport layer (HTL), the EML containing this compound, and a cathode. lumtec.com.tw

The choice of layers adjacent to the EML is critical. Research has compared a bi-layer cathode structure (EML/CsF/Al) with a tri-layer structure that incorporates an additional electron-transport layer (ETL), such as 1,3,5-tris(N-phenylbenzimidazol-2-yl)benzene (TPBI), before the cathode (EML/TPBI/LiF/Al). lumtec.com.tw The device with the CsF/Al cathode, which does not have a separate ETL, exhibited higher current density and luminance compared to the tri-layer device. lumtec.com.tw This suggests that the CsF/Al interface provides excellent electron injection directly into the EML. lumtec.com.tw However, both device configurations achieved similar high quantum efficiencies, indicating that effective charge balance and recombination can be realized through different interfacial engineering approaches. lumtec.com.tw The use of an ETL like TPBI serves to transport electrons from the cathode and block holes from passing the EML, confining exciton recombination within the emissive zone. lumtec.com.tw

Impact of Molecular Structure (e.g., Hexyl Chain in this compound) on Film Morphology and Device Performance

The molecular structure of the dopant has a profound effect on its physical properties and, consequently, on the performance of the final device. The defining structural feature of this compound is the presence of three n-hexyl chains attached to the phenyl rings of the quinoline (B57606) ligands. lumtec.com.tw This modification is crucial for its application in solution-processed OLEDs.

The primary advantage conferred by the hexyl chains is a significant increase in solubility in common organic solvents like chlorobenzene. lumtec.com.twlumtec.com.tw This high solubility is essential for creating uniform and homogeneous emissive films via solution-based techniques like spin-coating or blade coating. lumtec.com.twlumtec.com.tw In contrast, the parent complex without the alkyl chains, tris(1-phenylisoquinoline)iridium(III) (Ir(piq)3), has poor solubility, which leads to aggregation and the formation of inhomogeneous films. lumtec.com.twresearchgate.net

Atomic force microscopy (AFM) studies have provided direct visual evidence of this morphological difference. Films containing Ir(piq)3 show significant aggregation, while films with this compound exhibit a much more uniform and smooth surface morphology. lumtec.com.tw This improved film quality is critical as it prevents phase separation and ensures that the dopant molecules are evenly dispersed within the host matrix, which is necessary for efficient and uniform light emission. researchgate.net

The performance difference is stark: solution-processed devices using this compound achieve high external quantum efficiencies (approaching 9%), whereas devices fabricated under identical conditions but using the non-alkylated Ir(piq)3 show very poor efficiencies. lumtec.com.tw This demonstrates that the hexyl chain modification is a key enabler for high-performance, solution-processed red phosphorescent OLEDs. lumtec.com.tw

Advanced Research on Environmental Factors Affecting Excited State Behavior

Solvent Effects on Photophysical Properties and Excited State Relaxation

The interaction of a luminescent molecule with its solvent environment can provide significant insight into the nature of its excited states. This phenomenon, known as solvatochromism, refers to the shift in absorption or emission spectra with varying solvent polarity. A significant shift typically indicates a change in the dipole moment upon excitation, characteristic of states with strong charge-transfer (CT) character. researchgate.net

For this compound, the photoluminescence (PL) emission peak is recorded at 617 nm in dichloromethane (B109758) (CH2Cl2). lumtec.com.tw Studies on closely related cyclometalated iridium(III) complexes, including those with similar phenylquinoline ligands, often show only minor solvatochromic effects. rsc.org For instance, the related complex Hex-Ir(phq)3 shows a PL maximum at 583 nm in dichloromethane, and it is noted to be soluble in toluene (B28343) and chloroform (B151607), implying consistent photophysical behavior in these common solvents. lumtec.com.tw The general lack of strong solvatochromism in such complexes suggests that the emissive excited state is predominantly ligand-centered (³LC) with some admixture of metal-to-ligand charge-transfer (³MLCT) character, rather than a pure, highly polar CT state. This relative insensitivity of the emission to the environment is a favorable property for device applications, as it leads to stable and predictable emission colors regardless of the host polarity.

Photophysical Properties of this compound and Related Iridium Complexes
CompoundSolventAbsorption λmax (nm)Emission λem (nm)Reference
This compoundCH₂Cl₂325617 lumtec.com.tw
Ir(piq)3THF324615 rsc.org
Hex-Ir(phq)3CH₂Cl₂323583 lumtec.com.tw

Influence of Immobilization on Solid Supports on Excited State Dynamics

Immobilizing phosphorescent complexes on solid supports is a key strategy in various applications, from heterogeneous catalysis to solid-state lighting and sensing. The interaction with the support can alter the excited-state dynamics, including relaxation pathways, emission lifetime, and quantum yield.

When iridium(III) complexes are immobilized on the surface of semiconductor materials like titanium dioxide (TiO₂), new relaxation pathways can emerge. Time-resolved spectroscopy on similar complexes shows that after photoexcitation, processes such as vibrational relaxation (sub-picosecond scale) and interligand charge transfer (~30 ps) occur. Crucially, electron injection from the excited iridium complex into the conduction band of the TiO₂ can take place, a process vital for applications in solar energy conversion.

In the context of light-emitting devices, this compound has been immobilized by blending it into a solid perovskite (MAPbBr₃) film. researchgate.net Photoluminescence spectra and scanning electron microscopy (SEM) images confirm the incorporation of the complex into the perovskite matrix. researchgate.net This form of immobilization within a solid, crystalline host is another way to achieve a solid-state emissive layer. The photophysical properties in such a blend are governed by the energy transfer between the host matrix and the guest dopant. Embedding the complex in a stable, solid matrix can lead to a "rigidochromic" effect, where the rigidity of the environment restricts non-radiative decay pathways, potentially increasing emission efficiency compared to fluid solutions. The alkyl chains of this compound are crucial for achieving good miscibility and preventing aggregation within the solid support, ensuring that the molecules retain their intrinsic emissive properties. researchgate.net

Q & A

Q. Q1. What are the critical parameters for synthesizing Hex-Ir(piq)3 with high purity and yield?

Methodological Answer : Synthesis optimization requires systematic variation of reaction conditions (temperature, solvent polarity, and ligand stoichiometry) guided by the PICOT framework :

  • Population : this compound precursor complexes.
  • Intervention : Ligand substitution kinetics and solvent effects.
  • Comparison : Yield and purity metrics under different conditions (e.g., DMF vs. THF solvents).
  • Outcome : Crystallinity and photoluminescence quantum yield (PLQY).
  • Time : Reaction duration and aging effects.
    Characterization via XRD and HPLC-MS is essential to validate purity .

Q. Q2. How do spectroscopic techniques (e.g., UV-Vis, PL) characterize this compound’s photophysical properties?

Methodological Answer : Adopt a PEO framework to structure experiments:

  • Population : this compound in thin-film vs. solution states.
  • Exposure : Excitation wavelengths (e.g., 365 nm vs. 450 nm).
  • Outcome : Emission spectra, Stokes shift, and lifetime decay curves.
    Compare results with density functional theory (DFT) simulations to correlate electronic transitions with molecular structure .

Advanced Research Questions

Q. Q3. What mechanistic insights explain discrepancies in this compound’s electroluminescence efficiency across device architectures?

Methodological Answer : Apply FINER criteria to design experiments:

  • Feasible : Fabricate OLEDs with varying hole-transport layers (HTLs) (e.g., PEDOT:PSS vs. TAPC).
  • Novel : Investigate interfacial charge trapping using impedance spectroscopy.
  • Ethical : Use inert atmospheres to prevent oxidation during device testing.
  • Relevant : Cross-reference efficiency data with Jablonski diagram predictions to resolve contradictions .

Q. Q4. How can computational modeling address conflicting reports on this compound’s thermal stability in optoelectronic devices?

Methodological Answer : Combine molecular dynamics (MD) simulations with experimental TGA-DSC

  • Model degradation pathways under thermal stress (80–150°C).
  • Validate predictions via accelerated aging tests in controlled environments.
  • Use PICOT to define variables:
    • Intervention : Dopant concentration in host matrices.
    • Outcome : Glass transition temperature (Tg) and device lifetime .

Q. Q5. What strategies resolve inconsistencies in this compound’s triplet-state quenching behavior across solvent systems?

Methodological Answer : Design a mixed-methods approach :

Quantitative : Measure phosphorescence lifetimes in polar (acetonitrile) vs. nonpolar (toluene) solvents.

Qualitative : Conduct transient absorption spectroscopy to identify solvent-solute interactions.

Triangulation : Compare results with literature using meta-analysis to identify outliers .

Methodological Frameworks for Data Interpretation

Q. Table 1. Frameworks for this compound Research Design

FrameworkApplication Example
PICOT Optimizing synthesis conditions (Q1).
FINER Validating device efficiency hypotheses (Q3).
PEO Correlating structure with photophysics (Q2).

Q. Q6. How to mitigate batch-to-batch variability in this compound’s electrochemical properties?

Methodological Answer :

  • Standardize purification protocols (e.g., column chromatography vs. recrystallization).
  • Implement statistical process control (SPC) charts to monitor cyclic voltammetry (CV) outcomes.
  • Use ANOVA to identify significant variables (e.g., inert gas purity) .

Data Validation and Reproducibility

Q. Q7. What validation protocols ensure reproducibility in this compound’s device performance metrics?

Methodological Answer :

  • Adopt IUPAC guidelines for reporting PLQY (e.g., integrating sphere calibration).
  • Share raw datasets (e.g., IV curves, EL spectra) via FAIR principles (Findable, Accessible, Interoperable, Reusable).
  • Cross-validate with independent labs using blinded sample testing .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.